3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid is a compound that belongs to the class of pyridazine derivatives, which are characterized by a six-membered aromatic ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing new pharmaceutical agents.
This compound can be classified under pyridazine derivatives and specifically falls into the category of carboxylic acids due to the presence of the benzoic acid moiety. Pyridazines are often studied for their biological activities, including anticancer and antimicrobial properties. The synthesis of such compounds typically involves multi-step organic reactions, utilizing various reagents and conditions to achieve the desired structure.
The synthesis of 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid can be achieved through several methodologies. One common approach involves:
These processes are characterized by specific conditions such as temperature control, solvent choice (e.g., ethanol, tetrahydrofuran), and catalytic agents (e.g., sulfuric acid) to facilitate the reactions effectively .
The molecular structure of 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid can be represented by its IUPAC name and structural formula.
The compound exhibits resonance stabilization due to the conjugated system involving nitrogen atoms in the ring structure .
The chemical reactivity of 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid includes:
These reactions are essential for modifying the compound to enhance its biological activity or improve solubility .
The mechanism of action for compounds like 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid typically involves:
Data from studies indicate that such compounds can exhibit significant anticancer activity through mechanisms that may include inhibition of cell growth or induction of apoptosis in various cancer cell lines .
These properties are critical for determining the handling and application of the compound in laboratory settings and potential industrial uses .
3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid has various applications in scientific research:
Research continues to explore its full potential and efficacy in therapeutic applications, making it an important compound in medicinal chemistry .
Pyridazinones represent a privileged class of nitrogen-containing heterocycles characterized by a six-membered ring featuring two adjacent nitrogen atoms and a carbonyl group. The core scaffold exists in multiple tautomeric forms, with the 1,6-dihydro-6-oxo form being energetically favored. Systematic naming follows IUPAC conventions:
Structurally, these compounds integrate planar aromatic systems with hydrogen-bond donor/acceptor sites (pyridazinone carbonyl and benzoic acid carboxyl groups), enabling diverse binding interactions. The ortho-relationship between the pyridazinone’s carbonyl and the inter-ring bond creates a conjugated system influencing electronic distribution and reactivity [3] [5] [10].
Table 1: Structural and Nomenclature Features of Key Pyridazinone Derivatives
Compound Name | CAS Number | Molecular Formula | Key Structural Features |
---|---|---|---|
3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid | 1087379-58-5 | C₁₁H₈N₂O₃ | Meta-substituted benzoic acid; Tautomeric NH |
4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid | Not Provided | C₁₁H₈N₂O₃ | Para-substituted benzoic acid isomer |
(6-Oxo-1,6-dihydropyridazin-3-yl)boronic acid | 1598436-37-3 | C₄H₅BN₂O₃ | Boronic acid handle for Suzuki couplings |
Pyridazinones emerged as pharmacophores in the mid-20th century, initially explored for cardiovascular effects. Recent decades have witnessed significant expansion into CNS disorders, inflammation, and oncology:
Table 2: Key Pharmacological Applications of Pyridazinone Derivatives
Therapeutic Area | Molecular Target | Exemplar Compound | Potency (IC₅₀/ED₅₀) | Key Advantage |
---|---|---|---|---|
Schizophrenia | PDE10A | TAK-063 | 0.30 nM | >15,000-fold PDE selectivity |
Inflammation | COX-2/15-LOX | Pyridazinone 51a | Dual inhibition | Reduced GI toxicity vs. NSAIDs |
Epilepsy | GABA-AT | Compound 52c | ED₅₀ (MES): 26.32 mg/kg | Synergistic π-stacking/H-bonding |
This bifunctional compound serves as a versatile synthon in medicinal and materials chemistry:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9